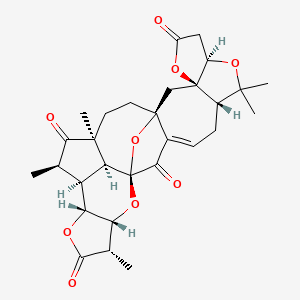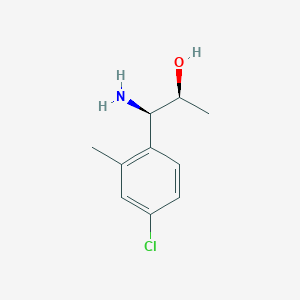![molecular formula C15H24Cl2N2O B13042653 3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl](/img/structure/B13042653.png)
3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[45]decane 2hcl is a complex organic compound featuring a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative through a series of reactions, including halogenation and nucleophilic substitution.
Spirocyclization: The pyridine derivative undergoes spirocyclization to form the spirocyclic core of the compound. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Final Assembly: The final step involves the introduction of the 2-oxa-8-azaspiro[4.5]decane moiety and the formation of the hydrochloride salt. This step may involve additional purification processes to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of large-scale purification techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine Derivatives: Compounds with similar pyridine structures, such as 2-(5-(pyridin-3-yl)-2H-tetrazol-2-yl)acetohydrazide.
Spirocyclic Compounds: Other spirocyclic compounds with similar core structures, such as 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine.
Uniqueness
3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl is unique due to its specific combination of a pyridine ring and a spirocyclic structure. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C15H24Cl2N2O |
|---|---|
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
3-(2-pyridin-4-ylethyl)-2-oxa-8-azaspiro[4.5]decane;dihydrochloride |
InChI |
InChI=1S/C15H22N2O.2ClH/c1(13-3-7-16-8-4-13)2-14-11-15(12-18-14)5-9-17-10-6-15;;/h3-4,7-8,14,17H,1-2,5-6,9-12H2;2*1H |
Clé InChI |
MUSHDIJVPWYRON-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CC(OC2)CCC3=CC=NC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
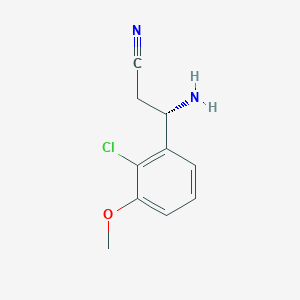
![1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13042576.png)


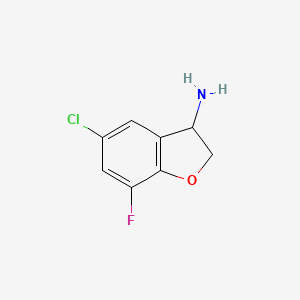
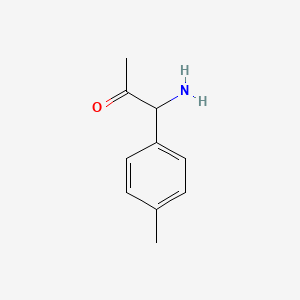
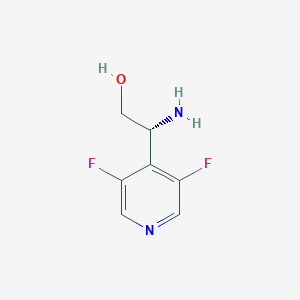
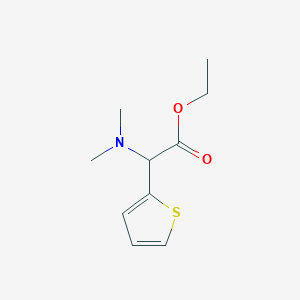
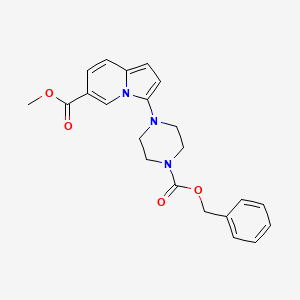
![4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine](/img/structure/B13042626.png)
